4-[(Dimethylamino)methyl]-2-nitroaniline
Description
Properties
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIOAVVHBYSARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The compound 4-[(Dimethylamino)methyl]-2-nitroaniline can be synthesized via catalytic hydrogenation of nitrobenzene derivatives or through nucleophilic substitution reactions involving halogenoacetamides and substituted nitrophenols. The key steps generally involve:
- Halogenoacetamide reaction with substituted nitrophenols to form intermediate acetamides.
- Catalytic hydrogenation of nitro groups to amines using catalysts such as Raney nickel.
- Use of dipolar aprotic solvents and controlled reaction conditions to optimize yield and purity.
Preparation via Reaction of 2-Methoxymethyl-4-nitrophenol with Halogenoacetamides
A patented process describes the preparation of 1,4-diamino-2-methoxymethylbenzene derivatives (structurally related to this compound) by reacting 2-methoxymethyl-4-nitrophenol with halogenoacetamides under heating conditions. Key details include:
- Halogenoacetamides used: Iodoacetamide (most reactive), bromoacetamide (less reactive), and chloroacetamide (cheaper but requires iodide catalysis).
- Catalyst: Iodide salts such as sodium iodide or potassium iodide are added to enhance reaction rates, with molar amounts ranging from 10% up to 50%.
- Solvents: Dipolar aprotic solvents like acetone or alkyl ethers of polyethylene glycols (e.g., ethylene glycol dimethyl ether) are preferred, especially those with boiling points below 200°C.
- Reaction conditions: Reflux temperature in the chosen solvent with heating to facilitate rearrangement to the nitroaniline product.
This method allows for the formation of intermediates that can be converted to the target compound through subsequent rearrangement and purification steps.
Catalytic Hydrogenation Using Raney Nickel
A more direct and industrially scalable method involves the catalytic hydrogenation of nitrobenzene derivatives to produce this compound. This method is notable for its simplicity, mild conditions, and high yield. The process details are as follows:
- Raw Materials: Nitrobenzene dissolved in an organic solvent such as ethanol, methanol, or isopropanol.
- Catalyst: Raney nickel, used in weight ratios of 1-20% relative to nitrobenzene, with an optimal range of 10-15%.
- Hydrogen Pressure: Maintained between 0.1 to 1 atm, preferably 0.2 to 0.5 atm.
- Temperature: Reaction temperatures range from 20°C to 80°C, with 40-60°C being optimal.
- Reaction Time: Stirring for 6 to 48 hours, commonly 24 to 36 hours.
After completion, the reaction mixture is filtered to remove the catalyst, and the product is concentrated and purified, often by reduced pressure distillation. This method yields a light yellow liquid product with yields ranging from 90% to 94% depending on conditions.
Comparative Data from Experimental Examples
| Example | Solvent | Raney Nickel (%) | H2 Pressure (atm) | Temp (°C) | Time (hours) | Yield (%) | Product State |
|---|---|---|---|---|---|---|---|
| 1 | Ethanol | 1 | 1.0 | 80 | 48 | 90 | Light yellow liquid |
| 2 | Methanol | 10 | 0.5 | 70 | 6 | 92 | Light yellow liquid |
| 3 | Isopropanol | 20 | 0.1 - 1.0 | 30 | 36 | 94 | Light yellow liquid |
| 4 | Ethanol | 15 | 0.1 - 1.0 | 50 | Not fully detailed | Not fully detailed | Not fully detailed |
This data illustrates the flexibility of the catalytic hydrogenation method, with variations in solvent, catalyst loading, temperature, and pressure affecting reaction time and yield. Higher catalyst loading and moderate temperatures tend to improve yield and reduce reaction time.
Advantages and Industrial Relevance
- Simplicity: The catalytic hydrogenation method is a one-step process with straightforward operation.
- Mild Conditions: Moderate temperatures and pressures reduce energy consumption and equipment costs.
- High Yield and Purity: Yields above 90% and high purity products are achievable, suitable for pharmaceutical applications.
- Scalability: The process is amenable to large-scale manufacturing due to the use of common solvents and catalysts.
- Environmental Considerations: The method avoids harsh reagents and generates minimal pollution.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halogenoacetamide Reaction | 2-Methoxymethyl-4-nitrophenol, halogenoacetamides, iodide catalyst | Reflux in dipolar aprotic solvents, 10-50% iodide catalyst | High selectivity, intermediate formation | Multi-step, requires purification |
| Catalytic Hydrogenation | Nitrobenzene derivatives, Raney nickel, H2 gas | 20-80°C, 0.1-1 atm H2, 6-48 hr, alcohol solvents | One-step, high yield, scalable | Requires hydrogen handling |
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized compounds.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted aniline derivatives can be formed depending on the reactants used.
Scientific Research Applications
4-[(Dimethylamino)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related nitroanilines and dimethylamino-substituted aromatics:
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The dimethylamino-methyl group in this compound acts as a stronger electron donor compared to methoxy (-OCH₃) or methyl (-CH₃) groups, leading to enhanced charge transfer interactions . In contrast, 2-Nitro-N,N-dimethylaniline lacks the methylene spacer, resulting in direct conjugation of the dimethylamino group with the aromatic ring, which may reduce steric hindrance but increase susceptibility to oxidation .
- Reactivity in Substitution Reactions: Evidence from nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline) suggests that para-substituted electron-donating groups like -CH₂N(CH₃)₂ can stabilize intermediates in nucleophilic aromatic substitution, improving yields . Ethyl 4-(dimethylamino) benzoate, a related compound, demonstrates higher reactivity in polymerization initiation compared to methacrylate analogues due to its superior electron-donating capacity .
Physical and Spectral Properties
- Dipole Moments: 2-Methyl-4-nitroaniline exhibits a dipole moment of ~8.1 D in crystalline form, driven by the nitro group’s electron-withdrawing effect . The dimethylamino-methyl substituent in the target compound likely amplifies this dipole due to its stronger donating capacity.
- Solubility: Compounds with hydrophilic groups (e.g., -OH, -OCH₃) show higher aqueous solubility.
Research Findings and Data
Spectroscopic Characterization
- ¹H NMR: The dimethylamino group’s protons typically resonate at δ 2.8–3.2 ppm, while aromatic protons near the nitro group appear downfield (δ 7.5–8.5 ppm) .
- IR: Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -NH₂ (~3350 cm⁻¹) are expected, with shifts depending on substituent electronic effects .
Biological Activity
4-[(Dimethylamino)methyl]-2-nitroaniline, often referred to as a nitroaniline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
- Molecular Formula : C9H12N4O2
- Molecular Weight : 196.22 g/mol
The compound features a dimethylamino group and a nitro group attached to an aniline structure, which plays a crucial role in its biological interactions.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 32-64 µg/mL, demonstrating moderate effectiveness compared to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound shows selective cytotoxicity, with IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). This suggests potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism by which this compound exerts its biological effects is believed to involve the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, contributing to its cytotoxic effects.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various nitroaniline derivatives, including this compound. The study found that modifications to the aniline structure significantly impacted the cytotoxicity and selectivity towards cancer cells. Notably, compounds with electron-donating groups exhibited enhanced activity.
Antimicrobial Evaluation
In another study focused on antimicrobial efficacy, researchers synthesized several derivatives of nitroanilines and tested them against fungal pathogens such as Candida albicans. The results indicated that certain derivatives had MIC values as low as 4 µg/mL against these pathogens, suggesting that structural modifications can enhance antifungal activity.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing 4-[(Dimethylamino)methyl]-2-nitroaniline?
- Methodological Answer : Synthesis typically involves nitroaniline derivatives as precursors. Key steps include:
- Substitution reactions : Introducing the dimethylaminomethyl group via alkylation or Mannich-type reactions.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
- Catalysts : Lewis acids (e.g., AlCl₃) or transition metal complexes may enhance yield .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino protons) and δ 6.5–8.5 ppm (aromatic protons).
- ¹³C NMR : Nitro group adjacent carbons resonate at δ 140–150 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .
- Melting Point : Compare with literature values (e.g., 120–125°C for nitroaniline analogs) to validate purity .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic and nonlinear optical properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess charge-transfer capabilities.
- Simulate hyperpolarizability (β) to evaluate nonlinear optical (NLO) potential .
- Band Structure Analysis : Organic crystals of nitroaniline derivatives show low dispersion due to weak intermolecular interactions, affecting optical responses .
- Excitonic Effects : Time-dependent DFT (TD-DFT) models exciton dynamics for photophysical applications .
Q. What is the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Substitution Sites : The nitro group activates the aromatic ring at ortho/para positions.
- Experimental Design :
- Use oxygen/nitrogen nucleophiles (e.g., morpholine) in DMF at 100°C.
- Monitor reaction progress via TLC or HPLC .
- Challenges : Steric hindrance from the dimethylaminomethyl group may reduce reactivity compared to simpler nitroanilines .
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
